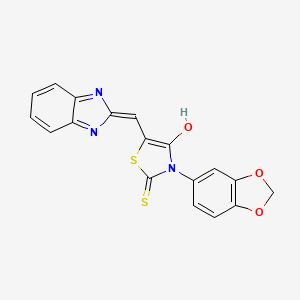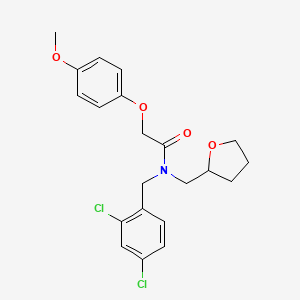
3-Oxopiperazine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxopiperazine-1-carboximidamide is a chemical compound with the molecular formula C5H10N4O. It is known for its unique structure, which includes a piperazine ring with an oxo group and a carboximidamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopiperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the oxo and carboximidamide groups. One common method involves the reaction of piperazine with cyanamide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxopiperazine-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce hydroxyl derivatives .
Applications De Recherche Scientifique
3-Oxopiperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Oxopiperazine-1-carboximidamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the Na v 1.8 channel, which is involved in pain signaling pathways. By inhibiting this channel, the compound may help manage pain disorders .
Comparaison Avec Des Composés Similaires
3-Oxopiperazine-1-carboximidamide can be compared with other similar compounds, such as cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides. These compounds share structural similarities but may differ in their specific biological activities and applications .
List of Similar Compounds
- Cycloalkyl 3-oxopiperazine carboxamides
- Cycloheteroalkyl 3-oxopiperazine carboxamides
Propriétés
Formule moléculaire |
C5H10N4O |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
3-oxopiperazine-1-carboximidamide |
InChI |
InChI=1S/C5H10N4O/c6-5(7)9-2-1-8-4(10)3-9/h1-3H2,(H3,6,7)(H,8,10) |
Clé InChI |
MJBUBGJVNHSDKB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)



![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)

![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)



![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)
![methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12123734.png)
